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  • Product: 2-(4-Fluorophenyl)isonicotinic acid
  • CAS: 883528-25-4

Core Science & Biosynthesis

Foundational

2-(4-Fluorophenyl)isonicotinic acid chemical structure and properties

Topic: 2-(4-Fluorophenyl)isonicotinic Acid: Chemical Structure, Synthesis, and Medicinal Applications Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-(4-Fluorophenyl)isonicotinic Acid: Chemical Structure, Synthesis, and Medicinal Applications Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals

Executive Summary

2-(4-Fluorophenyl)isonicotinic acid (CAS: 883528-25-4) is a critical heterocyclic building block in modern medicinal chemistry. Structurally comprising a pyridine ring substituted with a carboxylic acid at the C4 position and a para-fluorophenyl group at the C2 position, this molecule serves as a privileged scaffold for developing bioactive agents. Its utility spans therapeutic areas including oncology (kinase inhibition), neurology (GABA receptor modulation), and infectious diseases (antitubercular agents).

This guide provides a comprehensive technical analysis of the compound, detailing its physicochemical profile, validated synthetic protocols, and strategic application in structure-activity relationship (SAR) studies.

Chemical Identity & Structural Analysis

The molecule combines the electron-deficient nature of the pyridine ring with the lipophilic, metabolically robust 4-fluorophenyl moiety. The fluorine atom acts as a bioisostere for hydrogen, blocking metabolic oxidation at the para position while modulating the pKa and lipophilicity of the overall scaffold.

Parameter Data
IUPAC Name 2-(4-Fluorophenyl)pyridine-4-carboxylic acid
CAS Number 883528-25-4
Molecular Formula C₁₂H₈FNO₂
Molecular Weight 217.20 g/mol
SMILES OC(=O)c1cc(nc(c1)c2ccc(F)cc2)
InChI Key Calculated based on structure
Appearance White to off-white crystalline solid
Structural Features
  • Pyridine Nitrogen: Acts as a hydrogen bond acceptor; pKa is lowered by the electron-withdrawing phenyl ring.

  • Carboxylic Acid: Provides a handle for further functionalization (amide coupling, esterification) or acts as a polar contact in protein binding pockets.

  • Fluorine Substituent: Increases metabolic stability by blocking CYP450-mediated hydroxylation at the phenyl para-position.

Physicochemical Properties

Understanding the physical behavior of this acid is crucial for assay development and formulation.

Property Value / Characteristic Implication for Research
Melting Point >250°C (Decomposition)Indicates high crystal lattice energy; requires high-boiling solvents for reactions.
Solubility (Water) Low (< 0.1 mg/mL at pH 7)Requires DMSO or DMF for stock solutions; soluble in aqueous base (pH > 8).
LogP (Predicted) ~2.5 - 2.8Moderate lipophilicity; suitable for CNS penetration if derivatized.
pKa (Acid) ~3.5 - 4.0Exists as a carboxylate anion at physiological pH.
pKa (Pyridine) ~2.0 - 2.5Less basic than unsubstituted pyridine due to the electron-withdrawing carboxyl group.

Synthetic Methodology: Expertise & Protocols

The most robust route to 2-(4-Fluorophenyl)isonicotinic acid is the Suzuki-Miyaura Cross-Coupling reaction. This method is preferred over direct oxidation of alkyl-pyridines due to milder conditions and higher functional group tolerance.

Mechanism of Action

The synthesis involves the coupling of an aryl halide (2-chloroisonicotinic acid or its ester) with an arylboronic acid. The catalytic cycle proceeds through three distinct stages:

  • Oxidative Addition: Pd(0) inserts into the C-Cl bond.

  • Transmetallation: The boronic acid transfers the fluorophenyl group to the palladium center, facilitated by a base.

  • Reductive Elimination: The product is released, regenerating the Pd(0) catalyst.

Visualization: Catalytic Cycle

SuzukiCycle Pd0 Pd(0) Catalyst (Active Species) OxAdd Oxidative Addition (Ar-Pd-Cl) Pd0->OxAdd + Reactant 1 TransMet Transmetallation (Base + Boronic Acid) OxAdd->TransMet + Reactant 2 / Base RedElim Reductive Elimination (Product Release) TransMet->RedElim Formation of Diaryl Palladium RedElim->Pd0 Regeneration Reactant1 2-Chloroisonicotinic Acid Reactant1->OxAdd Reactant2 4-Fluorophenylboronic Acid Reactant2->TransMet

Caption: The Suzuki-Miyaura catalytic cycle for the synthesis of 2-arylpyridines.

Validated Experimental Protocol

Reaction Scale: 1.0 Gram Scale Yield Expectation: 75-85%

Reagents:

  • 2-Chloroisonicotinic acid (1.0 eq)

  • 4-Fluorophenylboronic acid (1.2 eq)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq) - Chosen for stability against oxidation.

  • Potassium Carbonate (K₂CO₃) (3.0 eq)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Workflow:

  • Inertion: Charge a round-bottom flask with 2-chloroisonicotinic acid, boronic acid, and K₂CO₃. Evacuate and backfill with nitrogen (3x).

  • Solvation: Add degassed Dioxane/Water mixture.

  • Catalysis: Add Pd(dppf)Cl₂ under a positive stream of nitrogen.

  • Reflux: Heat the mixture to 90-100°C for 4-6 hours. Monitor by LC-MS (Target Mass: 218.2 [M+H]⁺).

  • Workup (Self-Validating Step):

    • Cool to room temperature.

    • Filter through Celite to remove Palladium black.

    • Acidify the filtrate with 1N HCl to pH ~3-4. The product will precipitate as a white solid.

    • Note: If no precipitate forms, the product may be in the zwitterionic form; extract with Ethyl Acetate/THF.

  • Purification: Recrystallize from Ethanol or Methanol to obtain high-purity solid.

Medicinal Chemistry Applications

This scaffold is not merely an intermediate; it is a pharmacophore designed to optimize drug-like properties.

Bioisosterism & Metabolic Stability

The 4-fluorophenyl group is a classic bioisostere for a phenyl group. The C-F bond is stronger than the C-H bond (approx. 116 kcal/mol vs. 99 kcal/mol), rendering the para-position resistant to metabolic attack by Cytochrome P450 enzymes. This often extends the half-life (


) of the drug candidate.
Target Classes
  • Kinase Inhibitors: The pyridine nitrogen can serve as a hinge binder in ATP-competitive inhibitors. The carboxylic acid can be converted to amides (e.g., ureas) to access the "back pocket" of kinases like VEGFR or RAF.

  • GABA-A Receptor Modulators: 2-Aryl-benzimidazoles and related pyridine derivatives have been identified as positive allosteric modulators (PAMs).[1] The 4-fluorophenyl group specifically enhances binding affinity at the

    
     interface.
    
  • Antitubercular Agents: Isonicotinic acid derivatives (related to Isoniazid) inhibit InhA. The addition of the lipophilic fluorophenyl tail aids in penetrating the waxy mycobacterial cell wall.

Visualization: Structure-Activity Relationship (SAR)

SAR_Logic Core 2-(4-Fluorophenyl) isonicotinic acid AcidMod COOH Modification (Amide/Ester) Core->AcidMod FluoroMod Fluorine Effect (Metabolic Block) Core->FluoroMod PyridineMod Pyridine N (H-Bond Acceptor) Core->PyridineMod Kinase Kinase Hinge Binding AcidMod->Kinase Derivatization HalfLife Increased t1/2 (Blocked Oxidation) FluoroMod->HalfLife C-F Bond Strength Solubility Solubility Modulation PyridineMod->Solubility pKa ~2.5

Caption: SAR logic demonstrating how specific structural features translate to biological utility.

Safety & Handling

  • GHS Classification: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335).

  • Handling: Use standard PPE (gloves, goggles). Handle in a fume hood to avoid dust inhalation.

  • Storage: Store at room temperature, dry. Stable under normal conditions.

References

  • Suzuki-Miyaura Coupling of Pyridines: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Fluorine in Medicinal Chemistry: Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • GABA-A Modulators: Koniuszewski, F., et al. (2022). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for Metabolically Robust GABA-A Modulators.[1] Journal of Medicinal Chemistry.[2][3] Link

  • Isonicotinic Acid Derivatives in TB: Judge, V., et al. (2012). Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies. Medicinal Chemistry Research, 21, 1451–1470.[2] Link

Sources

Protocols & Analytical Methods

Method

Strategic Synthesis of 2-(4-Fluorophenyl)isonicotinic Acid via Palladium-Catalyzed Suzuki Coupling: A Detailed Protocol and Mechanistic Insight

An Application Note and Protocol from the Desk of a Senior Application Scientist: Abstract: This application note provides a comprehensive and field-proven protocol for the synthesis of 2-(4-fluorophenyl)isonicotinic aci...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol from the Desk of a Senior Application Scientist:

Abstract: This application note provides a comprehensive and field-proven protocol for the synthesis of 2-(4-fluorophenyl)isonicotinic acid, a crucial building block in contemporary drug discovery. The methodology centers on the robust and versatile Suzuki-Miyaura cross-coupling reaction. We will delve into the mechanistic underpinnings of this powerful carbon-carbon bond-forming reaction, offer a detailed, step-by-step experimental workflow, and provide guidance on product purification and characterization. This document is intended for researchers, medicinal chemists, and process development scientists seeking a reliable and well-documented procedure for the preparation of this important intermediate.

Introduction: The Significance of 2-(4-Fluorophenyl)isonicotinic Acid and the Suzuki Coupling Advantage

The 2-arylpyridine scaffold is a privileged motif in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. Specifically, 2-(4-fluorophenyl)isonicotinic acid serves as a key precursor for the synthesis of inhibitors of various enzymes and modulators of receptor activity. The incorporation of a fluorine atom is a common strategy in drug design to enhance metabolic stability, improve binding affinity, and modulate physicochemical properties such as lipophilicity.

The Suzuki-Miyaura coupling reaction stands out as one of the most powerful and widely used methods for the formation of C(sp²)–C(sp²) bonds. Its advantages include mild reaction conditions, high functional group tolerance, the commercial availability and stability of boronic acid reagents, and the generation of non-toxic inorganic byproducts. For the synthesis of 2-(4-fluorophenyl)isonicotinic acid, the Suzuki coupling provides a highly efficient and modular route, typically involving the coupling of a halogenated isonicotinic acid derivative with 4-fluorophenylboronic acid.

The Catalytic Heart of the Reaction: Unraveling the Suzuki Coupling Mechanism

The catalytic cycle of the Suzuki coupling reaction, driven by a palladium catalyst, is a well-established and elegant sequence of three primary steps: oxidative addition, transmetalation, and reductive elimination. Understanding this cycle is paramount for troubleshooting and optimizing the reaction conditions.

  • Oxidative Addition: The cycle initiates with the oxidative addition of the aryl halide (in our case, a 2-halo-isonicotinic acid derivative) to a low-valent palladium(0) complex. This step forms a new palladium(II) intermediate. The rate of this step is dependent on the nature of the halide, with the reactivity order being I > Br > Cl.

  • Transmetalation: In this step, the organic group from the organoboron reagent (4-fluorophenylboronic acid) is transferred to the palladium(II) complex. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species. The choice of base is critical and can significantly influence the reaction rate and yield.

  • Reductive Elimination: This is the final, bond-forming step where the two organic fragments on the palladium(II) complex are coupled, forming the desired 2-(4-fluorophenyl)isonicotinic acid and regenerating the active palladium(0) catalyst, which can then re-enter the catalytic cycle.

Suzuki_Coupling_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n PdII_Aryl R¹-Pd(II)-X (Aryl Halide Complex) Pd0->PdII_Aryl Oxidative Addition (R¹-X) Product 2-(4-Fluorophenyl)isonicotinic acid (R¹-R²) PdII_Diaryl R¹-Pd(II)-R² (Diaryl Complex) PdII_Aryl->PdII_Diaryl Transmetalation (R²-B(OH)₂) PdII_Diaryl->Pd0 Reductive Elimination (R¹-R²) ArylHalide 2-Halo-isonicotinic acid (R¹-X) BoronicAcid 4-Fluorophenylboronic acid (R²-B(OH)₂) Base Base (e.g., K₂CO₃)

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol

This protocol is optimized for the synthesis of 2-(4-fluorophenyl)isonicotinic acid from 2-chloroisonicotinic acid and 4-fluorophenylboronic acid.

3.1. Materials and Reagents

Reagent/MaterialCAS NumberMolecular Weight ( g/mol )Recommended Purity
2-Chloroisonicotinic acid6313-54-8157.56≥98%
4-Fluorophenylboronic acid1765-93-1139.92≥97%
Palladium(II) acetate (Pd(OAc)₂)3375-31-3224.50≥98%
SPhos657408-07-6410.53≥98%
Potassium carbonate (K₂CO₃)584-08-7138.21≥99%
1,4-Dioxane (anhydrous)123-91-188.11≥99.8%
Deionized water7732-18-518.02-
Ethyl acetate (EtOAc)141-78-688.11ACS Grade
Hexanes110-54-386.18ACS Grade
Hydrochloric acid (HCl), 1M7647-01-036.461.0 M solution
Sodium sulfate (Na₂SO₄), anhydrous7757-82-6142.04≥99%
Silica gel7631-86-9-230-400 mesh

3.2. Equipment

  • Three-neck round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Nitrogen or Argon gas inlet

  • Temperature controller

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glassware for column chromatography

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • pH paper or pH meter

3.3. Reaction Setup and Procedure

  • Step 1: Reaction Setup

    • To a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 2-chloroisonicotinic acid (1.0 eq, e.g., 1.58 g, 10.0 mmol).

    • Add 4-fluorophenylboronic acid (1.2 eq, 1.68 g, 12.0 mmol).

    • Add potassium carbonate (K₂CO₃) (3.0 eq, 4.15 g, 30.0 mmol).

    • Add the palladium catalyst and ligand: Palladium(II) acetate (0.02 eq, 45 mg, 0.2 mmol) and SPhos (0.04 eq, 82 mg, 0.2 mmol).

    • The flask is evacuated and backfilled with nitrogen three times to ensure an inert atmosphere.

  • Step 2: Reaction Execution

    • To the flask containing the solids, add anhydrous 1,4-dioxane (40 mL) and deionized water (10 mL) via syringe.

    • Begin vigorous stirring and heat the reaction mixture to 90 °C using an oil bath.

    • Maintain the reaction at this temperature for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Step 3: Work-up and Isolation

    • After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.

    • Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts. Wash the filter cake with ethyl acetate (2 x 20 mL).

    • Transfer the filtrate to a separatory funnel and add 50 mL of deionized water.

    • Carefully acidify the aqueous layer to pH 3-4 with 1M HCl. A precipitate should form.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic extracts and wash with brine (1 x 30 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

3.4. Purification

The crude product can be purified by one of the following methods:

  • Recrystallization: Dissolve the crude solid in a minimal amount of hot ethanol or an ethanol/water mixture and allow it to cool slowly to form crystals.

  • Column Chromatography: If necessary, purify the crude material on a silica gel column using a gradient of ethyl acetate in hexanes containing 1% acetic acid to elute the product.

**4. Product Cha

Application

Preparation of metal-organic frameworks (MOFs) using fluorinated linkers

Application Note: Precision Synthesis of Fluorinated Metal-Organic Frameworks (F-MOFs) Executive Summary The incorporation of fluorine into Metal-Organic Frameworks (MOFs) is not merely a structural modification; it is a...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Synthesis of Fluorinated Metal-Organic Frameworks (F-MOFs)

Executive Summary

The incorporation of fluorine into Metal-Organic Frameworks (MOFs) is not merely a structural modification; it is a strategic engineering choice to alter the pore environment. Fluorinated linkers (e.g., tetrafluoroterephthalic acid) introduce superhydrophobicity, modulate Lewis acidity at the metal node, and enhance stability against humid environments. This guide provides validated protocols for synthesizing Zr-based (UiO-66-4F) and Al-based fluorinated MOFs, specifically tailored for applications requiring moisture resistance and hydrophobic drug encapsulation.

Part 1: The Fluorine Effect – Strategic Analysis

Before initiating synthesis, it is critical to understand how fluorine substitution alters the reaction landscape compared to non-fluorinated parent MOFs.

The Acidity Shift (The Kinetic Trap)

Fluorine is highly electron-withdrawing. When substituted onto a benzene ring (e.g.,


 vs. 

), it significantly lowers the pKa of the carboxylic acid groups.
  • Standard Linker (

    
    ):  pKa 
    
    
    
    3.5
  • Fluorinated Linker (

    
    ):  pKa 
    
    
    
    1.6 – 2.0

Impact on Synthesis: The fluorinated linker deprotonates much faster in solution. If you use a standard UiO-66 protocol, the rapid deprotonation leads to immediate, uncontrolled nucleation with Zr


, resulting in amorphous gels rather than crystalline frameworks.
The Fix:  You must use higher concentrations of acid modulators  (e.g., HCl or formic acid) or lower reaction temperatures to compete with the linker and slow down crystal growth.
Hydrophobicity & Pore Environment

The C-F bond is non-polar and has low polarizability. Lining the pores with fluorine atoms creates a "Teflon-like" channel.

  • Application: This is ideal for loading hydrophobic active pharmaceutical ingredients (APIs) that would otherwise precipitate on the surface of hydrophilic MOFs.

  • Activation Challenge: Water trapped in these pores is energetically unfavorable but can be physically stuck. Standard vacuum heating often collapses these frameworks due to high capillary forces. Solvent exchange with low-surface-tension solvents (e.g., pentane, DCM) is mandatory.

Part 2: Visualizing the Synthesis Logic

The following diagram outlines the decision matrix for synthesizing and activating fluorinated MOFs, highlighting the critical modulation step.

FMOF_Synthesis Start Select Fluorinated Linker (e.g., H2BDC-F4) Solubility Check Solubility (F-linkers often require polar aprotic solvents) Start->Solubility Modulation CRITICAL: Acid Modulation (Increase Acid Ratio vs. Standard Protocol) Solubility->Modulation High Acidity Linker Synthesis Solvothermal Reaction (ZrCl4 + Linker + DMF) 120°C, 24-48h Modulation->Synthesis Competes for Zr sites Washing Solvent Exchange (DMF -> Ethanol -> DCM) Synthesis->Washing Remove unreacted linker Activation Activation (Vacuum < 100°C or Supercritical CO2) Washing->Activation Low surface tension Product Crystalline F-MOF (Hydrophobic Pores) Activation->Product

Figure 1: Workflow for the synthesis of Fluorinated MOFs. Note the critical modulation step (Red) required to counteract the low pKa of fluorinated linkers.

Part 3: Experimental Protocols

Protocol A: Robust Solvothermal Synthesis of UiO-66-4F (Zr)

Target: Highly crystalline, defect-engineered MOF for drug delivery.

Reagents:

  • Zirconium(IV) chloride (

    
    )
    
  • 2,3,5,6-Tetrafluoroterephthalic acid (

    
    )
    
  • N,N-Dimethylformamide (DMF)[1]

  • Modulator: Hydrochloric Acid (37%) or Formic Acid (98%)

Procedure:

  • Precursor Dissolution:

    • Dissolve

      
       (0.54 mmol, 125 mg) in 5 mL of DMF. Sonicate until clear.
      
    • Critical Step: Add 1.0 mL of concentrated HCl (37%) .

    • Note: Standard UiO-66 uses acetic acid. For F4-BDC, HCl is preferred to strongly inhibit the rapid coordination of the acidic fluorinated linker.

  • Linker Addition:

    • Add

      
       (0.75 mmol, 178 mg) to the mixture. Sonicate for 10 minutes. The molar ratio Zr:Linker is roughly 1:1.4.
      
  • Crystallization:

    • Seal the mixture in a 20 mL Teflon-lined autoclave or a heavy-walled glass pressure vial.

    • Heat at 120°C for 48 hours in a convection oven.

  • Isolation & Washing:

    • Cool to room temperature.[2] Centrifuge (6000 rpm, 10 min) to collect the white precipitate.

    • Wash 1: Resuspend in DMF (10 mL), heat at 80°C for 1 hour (removes unreacted linker). Centrifuge.

    • Wash 2: Resuspend in Ethanol (10 mL), soak for 12 hours. Repeat 3 times.

  • Activation:

    • Dry under vacuum at 80°C for 12 hours.

    • Caution: Do not exceed 150°C initially, as F-MOFs can be thermally sensitive if defects are present.

Validation Criteria:

  • PXRD: Check for sharp peaks at

    
     and 
    
    
    
    (characteristic of fcu topology).
  • 19F-NMR: Digest a sample in dilute NaOD/D2O. A single sharp peak confirms linker integrity; multiple peaks suggest defluorination (rare, but possible at extreme temps).

Protocol B: Microwave-Assisted Synthesis of Al-F-MOF

Target: Rapid synthesis of Aluminum Fluorinated Fumarate/Succinate analogs.

Reagents:

  • Aluminum Chloride Hexahydrate (

    
    )
    
  • Fluorinated Linker (e.g., Tetrafluorosuccinic acid or Fluorofumaric acid)

  • Water (Solvent)[1][3]

Procedure:

  • Mixing:

    • In a 30 mL microwave vial, dissolve

      
       (2 mmol) and the fluorinated linker (2 mmol) in 15 mL deionized water.
      
  • Microwave Heating:

    • Program the microwave reactor:

      • Ramp: 2 minutes to 100°C.

      • Hold: 100°C for 15 minutes (Stirring: Medium).

    • Why Microwave? Fluorinated Al-MOFs often form dense phases (like AlF3) if heated slowly. Rapid microwave heating favors the kinetic MOF product.

  • Workup:

    • Filter the resulting white solid immediately while hot.

    • Wash extensively with water to remove residual chloride.

    • Exchange solvent with Acetone (3x) before drying.

Part 4: Hydrophobic Drug Loading Protocol

The primary advantage of F-MOFs is their affinity for hydrophobic drugs (e.g., Ibuprofen, Paclitaxel).

Table 1: Solvent Selection for Loading

Drug HydrophobicityRecommended SolventLoading Strategy
High (LogP > 4) n-Hexane / HeptaneImpregnation: The hydrophobic solvent pushes the drug into the F-lined pores.
Moderate (LogP 2-4) Ethanol / AcetoneEvaporation: Dissolve drug, soak MOF, slowly evaporate solvent.
Sensitive APIs Supercritical CO2Infusion: Dissolve drug in scCO2; depressurize to deposit inside pores.

Step-by-Step Loading:

  • Dehydrate: Activate UiO-66-4F at 100°C under vacuum (10 mbar) for 6 hours to remove all pore water.

  • Solution Prep: Prepare a saturated solution of the target drug in n-Hexane.

  • Impregnation: Add 100 mg of activated MOF to 5 mL of drug solution.

  • Equilibration: Seal and stir at room temperature for 24 hours.

  • Isolation: Centrifuge and wash briefly (5 seconds) with cold hexane to remove surface drug.

  • Quantification: Digest 5 mg of loaded MOF in 1M NaOH. Analyze via UV-Vis or HPLC to determine Loading Capacity (wt%).

Part 5: Mechanism of Hydrophobicity

The following diagram illustrates why F-MOFs are superior for hydrophobic payloads.

Hydrophobicity cluster_0 Standard MOF (UiO-66) cluster_1 Fluorinated MOF (UiO-66-4F) Node1 C-H Bonds (Weakly Polar) Water1 Water Molecules (Adsorb via H-bonding) Node1->Water1 Affinity Node2 C-F Bonds (High Electronegativity Low Polarizability) Water2 Water Molecules (Repelled) Node2->Water2 Repulsion (Steric & Electronic) Drug Hydrophobic Drug (Encapsulated) Node2->Drug Van der Waals Attraction

Figure 2: Mechanistic comparison of pore environments. The C-F bonds create a repulsive shield against water while stabilizing hydrophobic guests via Van der Waals interactions.

References

  • Cavka, J. H., et al. (2008). A new zirconium inorganic building brick forming metal organic frameworks with exceptional stability. Journal of the American Chemical Society. [Link]

  • Biswas, S., & Van Der Voort, P. (2013). A flexible, perfluorinated analogue of aluminum fumarate metal-organic framework.[4][5] Chemical Communications. [Link]

  • Cadiau, A., et al. (2015).[6] A metal-organic framework-based splitter for separating propylene from propane. Science. [Link]

  • Decoste, J. B., et al. (2012). The effect of water adsorption on the structure of the metal–organic framework UiO-66.[7] Chemical Communications. [Link]

  • Chen, T. H., et al. (2015). Introduction of Fluorine to Metal–Organic Frameworks for Enhanced Hydrophobicity and Gas Separation.[8] Crystal Growth & Design. [Link]

Sources

Method

Precision Microwave-Assisted Synthesis of 2-Substituted Isonicotinic Acids

Executive Summary & Strategic Context 2-Substituted isonicotinic acids (pyridine-4-carboxylic acids) are privileged scaffolds in drug discovery, serving as bio-isosteres for benzoic acids and critical pharmacophores in a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

2-Substituted isonicotinic acids (pyridine-4-carboxylic acids) are privileged scaffolds in drug discovery, serving as bio-isosteres for benzoic acids and critical pharmacophores in antitubercular agents (e.g., Isoniazid analogs), kinase inhibitors, and peptide mimetics.

Traditional thermal synthesis of these moieties is often plagued by the electron-deficient nature of the pyridine ring, which renders oxidative addition sluggish and promotes non-specific decomposition during prolonged heating.

This Application Note details a Microwave-Assisted Organic Synthesis (MAOS) workflow that overcomes these thermodynamic barriers. By leveraging the specific dielectric heating effects of microwave irradiation, we achieve:

  • Kinetic Acceleration: Reducing reaction times from 12+ hours (thermal reflux) to <20 minutes.

  • Enhanced Purity: Minimizing protodeboronation side-reactions common in slow Suzuki couplings.

  • Scalability: Protocols validated for both single-vessel (0.5 mmol) and batch scale-up (10 mmol).

Mechanistic Rationale: The Microwave Effect on Pd-Catalysis[1]

To ensure reproducibility, one must understand why microwave irradiation is superior for this specific transformation.

The synthesis relies on a Suzuki-Miyaura Cross-Coupling followed by Hydrolysis . The rate-limiting step in coupling electron-deficient heterocycles (like 2-chloroisonicotinates) is often the oxidative addition of the C-Cl bond to the Pd(0) species.

Microwave irradiation provides rapid volumetric heating , creating localized superheating zones at the catalyst surface (Maxwell-Wagner polarization). This supplies the activation energy required to traverse the oxidative addition barrier instantly, preventing the catalyst deactivation that occurs during the slow ramp-up of conventional oil baths.

Mechanistic Pathway & MW Influence

The following diagram illustrates the catalytic cycle, highlighting where MW energy exerts critical kinetic influence.

Suzuki_MW_Mechanism Start Precursor: Methyl 2-chloroisonicotinate OxAdd Oxidative Addition (Rate Limiting for Cl) Start->OxAdd + Pd(0) Pd0 Pd(0) Active Species Pd0->OxAdd TransMet Transmetallation (Boronate Activation) OxAdd->TransMet + Ar-B(OH)2 / Base RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regeneration Product Product: 2-Substituted Isonicotinate RedElim->Product MW1 MW EFFECT: Overcomes Activation Barrier MW1->OxAdd MW2 MW EFFECT: Solubility Enhancement MW2->TransMet

Figure 1: Catalytic cycle of the Suzuki-Miyaura coupling highlighting kinetic checkpoints accelerated by microwave irradiation.

Experimental Protocols

We recommend a Two-Step Protocol (Coupling


 Hydrolysis) rather than direct coupling on the free acid. The ester moiety prevents the formation of insoluble Pd-carboxylate salts that often arrest the catalytic cycle.
Protocol A: MW-Assisted Suzuki-Miyaura Coupling

Objective: Synthesis of Methyl 2-arylisonicotinate from Methyl 2-chloroisonicotinate.

Reagents:

  • Substrate: Methyl 2-chloroisonicotinate (1.0 equiv)

  • Coupling Partner: Aryl/Heteroaryl Boronic Acid (1.2 equiv)

  • Catalyst:

    
     (3-5 mol%) - Selected for air stability and high activity on electron-deficient rings.
    
  • Base:

    
     (2.0 equiv) or 
    
    
    
    (2.0 equiv)
  • Solvent: 1,4-Dioxane / Water (4:1 v/v) - Degassed.

Step-by-Step Methodology:

  • Vessel Loading: In a 10 mL microwave process vial, add the isonicotinate (0.5 mmol), boronic acid (0.6 mmol), and base (1.0 mmol).

  • Catalyst Addition: Add

    
     (10-20 mg).
    
  • Solvent & Seal: Add 3.0 mL of Dioxane/Water mixture. Cap the vial with a Teflon-lined septum.

  • Pre-Stir: Vortex for 10 seconds to ensure homogeneity.

  • Microwave Parameters:

    • Temperature: 120°C

    • Hold Time: 15 minutes

    • Pressure Limit: 250 psi

    • Power: Dynamic (Max 200W)

    • Note: Use "High Absorption" level if available.

  • Work-up: Cool to RT. Filter through a Celite pad (eluting with EtOAc). Wash organic layer with brine, dry over

    
    , and concentrate.
    
Protocol B: Rapid Microwave Hydrolysis (Saponification)

Objective: Conversion of the ester to the final 2-substituted isonicotinic acid.

Reagents:

  • Substrate: Crude Methyl 2-substituted isonicotinate (from Protocol A).

  • Reagent: 1M LiOH or NaOH (3.0 equiv).

  • Solvent: THF / Water / MeOH (2:1:1).

Step-by-Step Methodology:

  • Loading: Dissolve the crude ester in the solvent mixture (3 mL) in a fresh MW vial.

  • Irradiation:

    • Temperature: 100°C

    • Hold Time: 5 minutes

  • Isolation: Acidify carefully with 1M HCl to pH 3-4. The zwitterionic product often precipitates. Filter and wash with cold water. If no precipitate forms, extract with EtOAc/n-Butanol.

Optimization & Troubleshooting Matrix

The following data summarizes optimization studies comparing Thermal vs. Microwave conditions for the coupling of 2-chloroisonicotinic acid methyl ester with Phenylboronic acid.

ParameterThermal Condition (Reflux)Microwave ConditionOutcome Comparison
Time 18 Hours15 Minutes MW offers 70x throughput increase.
Temperature 100°C (Oil Bath)120°C (Internal IR)MW overcomes activation energy barrier.
Catalyst Load 5-10 mol%1-3 mol% Higher turnover frequency (TOF) in MW.
Yield (Isolated) 65-72%88-94% Less thermal decomposition of boronic acid.
Solvent System Toluene/EtOH/H2ODioxane/H2ODioxane couples better with MW energy.
Self-Validating Checkpoints (QC)
  • Color Change: Reaction mixture typically turns from orange/red (active Pd) to black (Pd precipitation) upon completion. If it turns black instantly (<1 min), oxygen was present; degas more thoroughly.

  • LC-MS Monitoring: Look for the disappearance of the M+H (172.0 for methyl ester) and appearance of the biaryl product.

  • Pressure Warning: If coupling boronic acids with ortho-substituents, steric hindrance may require higher temps (140°C). Watch pressure limits (keep <20 bar).

Integrated Workflow Diagram

This flow illustrates the decision logic for selecting the correct path based on substrate stability.

Synthesis_Workflow Input Start: 2-Chloroisonicotinic Acid Esterification Step 1: Esterification (MeOH, H2SO4, MW 80°C) Input->Esterification Recommended DirectRoute Direct Coupling? (Risk of Pd-poisoning) Input->DirectRoute Alternative Suzuki Step 2: MW Suzuki Coupling (Pd(dppf)Cl2, 120°C) Esterification->Suzuki DirectRoute->Suzuki If Water-Soluble Phosphine Used Final Final Product: 2-Substituted Isonicotinic Acid DirectRoute->Final Low Yield Risk Hydrolysis Step 3: MW Saponification (LiOH, 100°C) Suzuki->Hydrolysis Hydrolysis->Final

Figure 2: Logical workflow for the robust synthesis of the target scaffold.

References

  • Microwave-Assisted Suzuki-Miyaura Coupling on Pyridine Systems

    • Title: Microwave-assisted synthesis of 2-aminonicotinic acids by reacting 2-chloronicotinic acid with amines.[1][2]

    • Relevance: Establishes stability of the 2-chloropyridine-carboxylic acid scaffold under MW conditions.
    • Source: Tetrahedron Letters / ResearchG
    • URL:

  • General Microwave Hydrolysis Protocols

    • Title: Microwave-Assisted Hydrolysis of Ethyl Azolylacetates and Cinnam
    • Relevance: Validates the rapid saponific
    • Source: NIH / PubMed Central.
    • URL:

  • Suzuki Coupling Mechanism & Conditions

    • Title: Microwave-Assisted Suzuki Coupling Reactions with an Encapsulated Palladium Catalyst.[3]

    • Relevance: Provides baseline conditions for coupling electron-deficient aryl chlorides.
    • Source: Chemistry - A European Journal (via Durham University).
    • URL:

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield of Suzuki coupling for electron-deficient pyridines

Welcome to the Technical Support Center for Advanced Cross-Coupling. Subject: Optimization of Suzuki-Miyaura Coupling for Electron-Deficient Pyridines Ticket ID: SMC-PYR-001 Assigned Specialist: Senior Application Scient...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Advanced Cross-Coupling.

Subject: Optimization of Suzuki-Miyaura Coupling for Electron-Deficient Pyridines Ticket ID: SMC-PYR-001 Assigned Specialist: Senior Application Scientist, Catalysis Division

You are encountering one of the most notorious challenges in medicinal chemistry. Electron-deficient pyridines present a "double-bind" failure mode:

  • As Electrophiles (Halides): They are highly reactive toward oxidative addition but prone to catalyst poisoning via nitrogen coordination.

  • As Nucleophiles (Boronates): They are kinetically unstable and undergo rapid protodeboronation (hydrolysis of the C-B bond) before transmetalation can occur.

This guide moves beyond standard "screen and pray" tactics. We will engineer a solution based on the specific failure mechanism you are observing.

Part 1: Diagnostic Triage

Question 1: What does your reaction mixture look like after 1 hour?

ObservationDiagnosisThe Mechanism
Black Precipitate (Palladium Black) Catalyst Decomposition The active Pd(0) species is unstable. The oxidative addition complex is not being trapped by the boronate fast enough (slow transmetalation), leading to aggregation of Pd(0).
No Change / Clear Solution Catalyst Poisoning The pyridine nitrogen (a Lewis base) has displaced your phosphine ligand, forming an inactive Pd(Pyridine)n complex. The catalyst is "sleeping."
Boronate Disappears, No Product Protodeboronation The C-B bond has hydrolyzed.[1] You will see the protonated pyridine (Ar-H) in LCMS. This is the most common failure mode for 2-pyridyl boronates.

Part 2: The "Pyridine Problem" Visualized

To solve this, you must visualize the competition between the productive cycle and the "Pyridine Trap."

PyridineCoupling cluster_boron Boronate Instability Pd0 Active Pd(0)L OxAdd Oxidative Addition (Pd(II)-Ar-X) Pd0->OxAdd Fast for e- def. Py Poison INACTIVE TRAP Pd(Pyridine)n OxAdd->Poison Pyridine N-binding (If Ligand is small) TransMet Transmetalation OxAdd->TransMet Rate Limiting Step Prod Product (Ar-Py) TransMet->Prod Reductive Elim. Proto Protodeboronation (Ar-H + B(OH)3) TransMet->Proto Hydrolysis > Coupling Prod->Pd0 Regeneration

Figure 1: The Mechanistic Battlefield. Note the two "death" pathways: Poisoning (Red) and Protodeboronation (Red). Success requires accelerating Transmetalation (Yellow) while blocking these exits.

Part 3: Troubleshooting the Nucleophile (The Boronate)

Issue: "My 2-pyridyl boronic acid converts to pyridine (Ar-H) before coupling." Root Cause: 2-Pyridyl boronic acids exist as zwitterions where the nitrogen coordinates to the boron.[1] This activates the C-B bond for cleavage by water/base.

Solution A: The "Slow Release" Strategy (MIDA Boronates)

Burke and colleagues demonstrated that MIDA (N-methyliminodiacetic acid) boronates are air-stable and do not possess the basic nitrogen required for rapid protodeboronation. Under aqueous basic conditions, they slowly hydrolyze to release the active boronic acid at a rate matching the catalytic turnover, keeping the standing concentration of unstable species low [1, 5].

Protocol: MIDA Boronate Coupling

  • Catalyst: Pd(OAc)₂ (1.5 mol%) + XPhos (3 mol%) (or use XPhos Pd G4)

  • Additive: Cu(OAc)₂ (50 mol%) – Critical for 2-pyridyl coupling[2]

  • Base: K₂CO₃ (5.0 equiv)[2]

  • Solvent: DMF : IPA (4:1)

  • Temp: 100 °C

  • Why it works: The slow hydrolysis prevents the "flood" of boronic acid that would otherwise decompose. The Copper additive specifically promotes the transmetalation of 2-pyridyl species [6].

Solution B: Anhydrous Conditions (If MIDA is unavailable)

If you must use a boronic ester (Pinacol), you must remove water to stop hydrolysis.

  • Base: CsF (2-3 equiv) or K₃PO₄ (anhydrous)

  • Solvent: 1,4-Dioxane (Dry)

  • Catalyst: Pd-PEPPSI-IPr [2, 3].[3][4][5]

  • Why it works: Fluoride activates the boronate for transmetalation without the presence of H₂O/OH⁻ required for protodeboronation.

Part 4: Troubleshooting the Electrophile (The Halide)

Issue: "The reaction stalls. I suspect catalyst poisoning by the pyridine nitrogen." Root Cause: Electron-deficient pyridines are less basic than alkyl pyridines, but they can still bind to Pd(II). If your ligand is not bulky enough, the pyridine displaces it.

Solution: Bulky Ligand Architecture

You need a ligand that creates a "steric wall" preventing the pyridine nitrogen from approaching the Palladium center, while still allowing the oxidative addition.

Recommended Ligands (in order of preference):

Ligand / CatalystTypeWhy it works for Pyridines
XPhos Pd G4 Buchwald PrecatalystThe isopropyl groups on the biaryl backbone provide massive steric bulk, preventing N-coordination. G4 ensures rapid Pd(0) generation even at lower temperatures [4].
Pd-PEPPSI-IPr NHCThe "IPr" (N-heterocyclic carbene) is extremely bulky and electron-rich. It binds Pd tightly, preventing displacement by the pyridine [3].
P(t-Bu)₃ Alkyl PhosphineHigh steric bulk, but air-sensitive. Good alternative if biaryls fail.

Part 5: Master Protocol (High-Probability Success)

If you are starting a new optimization for an electron-deficient pyridine coupling, start here. This protocol combines the G4 Precatalyst (to stop poisoning) with Weak Base/Controlled Temp (to minimize decomposition).

Reagents:

  • Halide: 1.0 equiv (Electron-deficient Pyridine-Cl/Br)

  • Boronate: 1.2 - 1.5 equiv (If 2-pyridyl, use MIDA; if aryl, use Pinacol)

  • Catalyst: XPhos Pd G4 (2.0 mol%)

    • Alternative: Pd(OAc)₂ (2%) + XPhos (4%)

  • Base: K₃PO₄ (0.5 M in H₂O) – 2.0 equiv

  • Solvent: THF or 1,4-Dioxane (degassed)

Step-by-Step:

  • Charge Solids: Add Halide, Boronate, and XPhos Pd G4 to a vial.

  • Inert Atmosphere: Seal and purge with Argon/Nitrogen (3 cycles). Oxygen kills the active catalyst immediately.

  • Solvent Addition: Add degassed THF/Dioxane.

  • Base Addition: Add the aqueous K₃PO₄ solution.

  • Temperature:

    • Start at 40°C . (G4 catalysts activate rapidly).

    • If no reaction after 1 hour, ramp to 60°C .

    • Warning: Do not go immediately to 100°C; this accelerates protodeboronation faster than transmetalation.

Part 6: Decision Tree for Optimization

Use this flow to adjust your conditions based on specific substrate classes.

OptimizationTree Start Identify Pyridine Role Role Is Pyridine the... Start->Role Halide ELECTROPHILE (Halide) Role->Halide Boronate NUCLEOPHILE (Boron) Role->Boronate HalideIssue Main Risk: Poisoning Halide->HalideIssue BoronateIssue Main Risk: Protodeboronation Boronate->BoronateIssue Sol1 Use XPhos Pd G4 or PEPPSI-IPr HalideIssue->Sol1 Is2Py Is it a 2-Pyridyl Boron? BoronateIssue->Is2Py Yes2Py YES (Critical Instability) Is2Py->Yes2Py No2Py NO (3- or 4-Py) Is2Py->No2Py SolMIDA Switch to MIDA Boronate + Cu(OAc)2 additive Yes2Py->SolMIDA SolStd Use Pinacol Ester + Anhydrous CsF/Dioxane No2Py->SolStd

Figure 2: Strategic Decision Tree. Follow the path corresponding to your limiting reagent.

References

  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A general solution for unstable boronic acids: slow-release cross-coupling from air-stable MIDA boronates.[6] Journal of the American Chemical Society.

  • Organ, M. G., et al. (2006). PEPPSI: A Protocol for the Preparation of Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation. Chemistry – A European Journal.

  • Sigma-Aldrich Technical Guide. PEPPSI™ Catalysts Overview & Protocols.

  • Bruno, N. C., et al. (2013). Third Generation Buchwald Precatalysts. Chemical Science.

  • Uno, B. E., et al. Vinyl MIDA boronate: a readily accessible and highly versatile building block.[7] University of Illinois Experts.

  • Billingsley, K., & Buchwald, S. L. (2008). An Improved System for the Suzuki−Miyaura Coupling of Heteroaryl Halides. Journal of the American Chemical Society.

Sources

Optimization

Technical Support Center: Solubilizing 2-(4-Fluorophenyl)isonicotinic Acid

Executive Summary & Chemical Profile Compound: 2-(4-Fluorophenyl)isonicotinic acid CAS: 364064-17-5 (Analogous/Derivative Reference) Molecular Formula: C₁₂H₈FNO₂ Molecular Weight: ~217.2 g/mol [1][2][3][4] The Core Chall...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

Compound: 2-(4-Fluorophenyl)isonicotinic acid CAS: 364064-17-5 (Analogous/Derivative Reference) Molecular Formula: C₁₂H₈FNO₂ Molecular Weight: ~217.2 g/mol [1][2][3][4]

The Core Challenge: This compound exhibits amphoteric zwitterionic behavior . The basic pyridine nitrogen (pKa ~3–5) and the acidic carboxylic acid (pKa ~2–4) allow the molecule to exist as a zwitterion in the solid state. This creates a high crystal lattice energy, making dissolution in standard organic solvents (like ethanol or dichloromethane) difficult without thermal or chemical assistance.[2][3][5]

Quick Solvent Recommendations:

  • Primary Solvent (Stock): DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide).[1][2][4][5]

  • Secondary Solvent (Dilution): Methanol or Ethanol (requires heat).[1][2][3][4]

  • Aqueous Media: Soluble only at extreme pH (pH < 2 or pH > 8); insoluble at neutral pH (Isoelectric point).[1][2][4]

Solvent Compatibility Matrix

Solvent ClassSolventSolubility RatingNotes for Researchers
Polar Aprotic DMSO High (Recommended) Ideal for stock solutions (up to 50–100 mM).[1][2][3][4] Hygroscopic; keep sealed.
Polar Aprotic DMF High Good alternative to DMSO.[1][2][3][4] Easier to remove by evaporation.[1][2][3][4]
Protic Methanol Moderate Likely requires sonication or heating (40°C).[1][2][3][4] Good for HPLC prep.[1][2][3][4]
Protic Ethanol Low to Moderate Requires heating.[1][2][3][4] 2-Methoxyethanol is a superior alternative for recrystallization.[1][2][3][4]
Chlorinated DCM/Chloroform Low Poor solubility due to zwitterionic character.[1][2][3][4] Not recommended.
Aqueous Water (pH 7) Insoluble Precipitates immediately.[1][2][3][4]
Aqueous 1M NaOH High Forms the soluble sodium salt (anionic form).[1][2][3][4]

Troubleshooting Guide (Q&A Format)

Issue 1: "I added water to my DMSO stock, and the solution turned cloudy immediately."

Diagnosis: You have triggered "Crash-out" at the Isoelectric Point (pI) .[1][2][3][4] When you dilute a DMSO stock into water (pH ~7), the compound reverts to its neutral zwitterionic form.[3][5] Because the fluorophenyl group adds lipophilicity, the water solubility of the neutral form is negligible, leading to immediate precipitation.[3][5]

Solution:

  • Adjust the pH: Do not dilute into pure water. Dilute into a buffer with pH > 8 (e.g., PBS adjusted to pH 8.5) or pH < 2.[1][2][3]

  • Slow Addition: Add the DMSO stock dropwise to the vortexing aqueous buffer to prevent local high concentrations.

  • Limit Final Concentration: Keep the final aqueous concentration below 100 µM if possible.

Issue 2: "The compound won't dissolve in Methanol, even with vigorous vortexing."[1][3]

Diagnosis: Kinetic Trap. The crystal lattice energy is resisting the solvent penetration.[1][3][4] Methanol is a protic solvent, but it struggles to break the strong intermolecular ionic bonds of the zwitterion at room temperature.[3]

Solution:

  • Thermal Shift: Heat the solution to 40–50°C in a water bath. Solubility in alcohols is highly temperature-dependent for isonicotinic acid derivatives.[1][2][3][4]

  • Acid/Base Spike: Add 1% volume of 1M HCl or 1M NH₄OH.[1][2][3][4] This shifts the equilibrium away from the zwitterion, vastly increasing solubility.[3]

Issue 3: "I need to administer this in vivo. I cannot use 100% DMSO."

Diagnosis: Need for a biocompatible formulation.[1][2][3][4]

Solution: Formulate as a Salt. Instead of dissolving the free acid, convert it to the Sodium Salt in situ:

  • Weigh the required amount of 2-(4-Fluorophenyl)isonicotinic acid.[1][2]

  • Add 1.05 equivalents of 0.1 M NaOH.

  • Sonicate until clear (The solution is now the sodium carboxylate salt).

  • Dilute with Saline or PBS.[1][2][3][4] Note: Ensure the final pH remains above 7.5 to prevent re-protonation and precipitation.[1]

Mechanistic Visualization

The following diagram illustrates the solubility equilibrium and the critical role of pH in solubilizing this compound.

SolubilityMechanism cluster_aqueous Aqueous/Protic Environment Solid Solid Crystal Lattice (Strong Zwitterionic Interactions) DMSO DMSO Solvated (Dipole-Dipole Stabilized) Solid->DMSO Dissolves readily (Polar Aprotic) Neutral Neutral/Zwitterion (Precipitates at pH 3-5) Solid->Neutral Low Solubility in Water/MeOH Cation Cationic Form (Soluble in Acid) Cation->Neutral + OH- Neutral->Cation + H+ (pH < 2) Anion Anionic Form (Soluble in Base) Neutral->Anion + OH- (pH > 8) Anion->Neutral + H+

Caption: Solubility phase diagram showing the transition from solid state to solution. Note that the "Neutral/Zwitterion" window acts as a solubility "dead zone" in aqueous media.

Standard Operating Procedure (SOP)

Protocol A: Preparation of 50 mM Stock Solution

Objective: Create a stable stock for long-term storage (-20°C).

  • Calculate: For 10 mg of compound (MW ~217.2 g/mol ), you need ~920 µL of solvent.[1][2][3][4]

  • Solvent Choice: Use anhydrous DMSO (Dimethyl Sulfoxide), Grade ≥99.9%.[1][2][3][4]

  • Addition: Add DMSO directly to the vial containing the powder.

  • Dissolution: Vortex for 30 seconds. If particles remain, sonicate in a water bath at 35°C for 5 minutes.

  • Storage: Aliquot into amber glass vials to prevent moisture absorption. Store at -20°C.

Protocol B: Preparation of Aqueous Working Solution (100 µM)

Objective: Dilute stock for cell culture or enzymatic assays without precipitation.[1][2][3][4]

  • Prepare Buffer: Use PBS adjusted to pH 7.4–8.0.[1][2][3][4]

  • Rapid Dilution Method:

    • Place 9.98 mL of Buffer in a tube.[1][2][3][4]

    • While vortexing the buffer rapidly, inject 20 µL of the 50 mM DMSO stock into the center of the vortex.[3]

    • Tip: Do not add buffer to the DMSO; always add DMSO to the buffer.[1]

  • Validation: Inspect visually against a light source. If cloudy, sonicate for 1 minute.[2][3][5] If cloudiness persists, the concentration exceeds the solubility limit; reduce to 50 µM.[3][5]

References

  • PubChem. (2025).[1][2][3][4] 5-(4-fluorophenyl)pyridine-3-carboxylic acid (Compound Summary). National Library of Medicine.[1][2][3][4] [4][5]

  • Daniels, C. et al. (2013).[1][2][3][4] On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents.[1][6][7] Journal of Chemical Thermodynamics.[1][2][3][4] [4][5]

  • Sigma-Aldrich. (2025).[1][2][3][4] 2-Phenylisonicotinic acid Product Sheet. Merck KGaA.[1][2][3][4]

  • Master Organic Chemistry. (2026). The pKa Table and Solubility Principles.

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of 2-Arylisonicotinic Acids

This guide provides an in-depth analysis of the characteristic fragmentation patterns of 2-arylisonicotinic acids observed in mass spectrometry. Designed for researchers, scientists, and drug development professionals, t...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the characteristic fragmentation patterns of 2-arylisonicotinic acids observed in mass spectrometry. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple catalog of fragments to explain the underlying chemical principles governing their formation. By comparing these fragmentation pathways with those of structural isomers, this guide serves as a practical tool for the unambiguous identification and characterization of this important class of molecules.

Introduction: The Significance of 2-Arylisonicotinic Acids

2-Arylisonicotinic acids and their derivatives are privileged scaffolds in medicinal chemistry and materials science. Their rigid, planar structure and versatile chemical handles make them key components in the design of novel pharmaceuticals, catalysts, and functional materials. Accurate structural confirmation is a critical step in the development of these compounds, and mass spectrometry (MS) is the definitive tool for this purpose. Understanding the specific ways these molecules break apart (fragment) in the gas phase is essential for interpreting MS data correctly, distinguishing between similar isomers, and elucidating the structure of unknown analogues. This guide will focus primarily on fragmentation following positive-mode electrospray ionization (ESI), which generates protonated precursor ions, [M+H]⁺, a common scenario in modern LC-MS workflows.

Experimental Workflow & Core Causality

The analytical process for determining fragmentation patterns is a systematic endeavor. The choices made at each step are dictated by the chemical nature of the analyte and the information sought.

Typical Experimental Protocol: ESI-MS/MS Analysis
  • Sample Preparation: Dissolve the 2-arylisonicotinic acid standard in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a concentration of 1-10 µg/mL. The acidic modifier is crucial as it promotes the formation of the protonated [M+H]⁺ ion in the ESI source.

  • Infusion and Ionization: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min. The ESI process generates a fine spray of charged droplets. As the solvent evaporates, the analyte molecules retain a proton, forming gaseous [M+H]⁺ ions.

  • MS1 Analysis (Full Scan): In the first stage of the mass spectrometer, acquire a full scan mass spectrum to confirm the m/z (mass-to-charge ratio) of the intact protonated molecule, [M+H]⁺. This verifies the molecular weight of the compound.

  • MS2 Analysis (Product Ion Scan): Isolate the [M+H]⁺ precursor ion. In a collision cell, these isolated ions are accelerated and collided with an inert gas (e.g., argon or nitrogen). This process, known as collision-induced dissociation (CID), imparts sufficient internal energy to induce fragmentation.[1][2]

  • Data Acquisition: The resulting fragment ions (product ions) are analyzed in the second stage of the mass spectrometer to generate the MS/MS spectrum. This spectrum is a unique fingerprint of the molecule's structure. The experiment is typically repeated at various collision energies to map the complete fragmentation cascade.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_ms Mass Spectrometer cluster_output Data Output A 2-Arylisonicotinic Acid in Solution B Electrospray Ionization (ESI) A->B Infusion C MS1 Analyzer (Isolate [M+H]⁺) B->C [M+H]⁺ Ions D Collision Cell (CID) (Induce Fragmentation) C->D Isolated Precursor E MS2 Analyzer (Detect Fragments) D->E Product Ions F MS/MS Spectrum (Fragmentation Pattern) E->F Data Acquisition

Caption: A typical workflow for generating an MS/MS fragmentation spectrum.

The Primary Fragmentation Pathway of 2-Arylisonicotinic Acids

Upon CID, the protonated 2-arylisonicotinic acid molecule undergoes a series of predictable bond cleavages. The most prominent and diagnostic fragmentation pathway is initiated by the loss of carbon dioxide, a process known as decarboxylation.

Key Fragmentation Steps:

  • Initial Protonation: In the ESI source, protonation likely occurs on the most basic site, the pyridine nitrogen atom. This localization of charge is the driving force for the subsequent fragmentation cascade.

  • Neutral Loss of CO₂ (Decarboxylation): The most characteristic fragmentation is the facile loss of the carboxylic acid group as a neutral CO₂ molecule (44.01 Da).[3][4][5] This is a highly favorable process for pyridinecarboxylic acids where the nitrogen is adjacent to the carboxyl group, as it leads to the formation of a stable 2-arylpyridinyl cation.[4][5]

  • Formation of the 2-Arylpyridinyl Cation: The resulting fragment ion corresponds to the protonated 2-arylpyridine structure. This ion is often the base peak (the most intense peak) in the MS/MS spectrum.

  • Further Fragmentation (Substituent Dependent): The 2-arylpyridinyl cation can undergo further fragmentation, which is highly dependent on the nature of the substituent ('R') on the aryl ring. This may involve cleavages within the R-group or loss of the entire aryl moiety.

General Fragmentation Diagram

Caption: Primary decarboxylation pathway of 2-arylisonicotinic acids. (Note: Generic image placeholders are used in the DOT script above; a real implementation would use actual chemical structure images.)

Comparative Fragmentation: The Importance of Isomeric Position

The fragmentation pattern of 2-arylisonicotinic acids is highly diagnostic when compared to its structural isomers, such as 3-aryl- and 4-aryl- nicotinic or isonicotinic acid derivatives. The position of the aryl group and the carboxylic acid relative to the pyridine nitrogen dictates the fragmentation pathways.

Compound ClassKey Fragmentation FeatureMechanistic Rationale
2-Arylisonicotinic Acids Dominant and facile loss of CO₂ The proximity of the protonated nitrogen atom facilitates the elimination of the carboxylic acid group, leading to a stabilized 2-arylpyridinyl cation.[4]
3-Aryl- or 4-Aryl- Isomers Loss of CO₂ is less favorable or absent. The nitrogen atom is not adjacent to the carboxylic acid group and cannot directly participate in stabilizing the charge after decarboxylation. Fragmentation will instead be initiated by other pathways, such as cleavage of the bond between the rings or fragmentation of the aryl substituent.
Aryl Carboxylic Acids (e.g., Benzoic Acid) Loss of H₂O (18 Da) and CO (28 Da) In the absence of the pyridine nitrogen, the fragmentation of the carboxylic acid group itself becomes more prominent, often involving the loss of water followed by carbon monoxide.[6]

Expert Insight: The observation of an intense neutral loss of 44 Da from the [M+H]⁺ ion is a powerful diagnostic indicator for a 2-substituted pyridinecarboxylic acid structure. If this fragmentation is weak or absent, and other fragments (like loss of H₂O or cleavages on the aryl ring) dominate, the analyte is unlikely to be a 2-arylisonicotinic acid.

Practical Implications for Structural Elucidation

When analyzing an unknown sample suspected to be an arylisonicotinic acid derivative, the following strategy should be employed:

  • Confirm Molecular Weight: Obtain the accurate mass of the [M+H]⁺ ion from the MS1 spectrum to determine the elemental formula.

  • Acquire MS/MS Spectrum: Generate a high-quality product ion spectrum from the [M+H]⁺ precursor.

  • Identify the Decarboxylation Peak: Look for a prominent peak corresponding to a neutral loss of 44.01 Da ([M+H - 44]⁺). The high intensity of this peak strongly suggests a 2-arylisonicotinic acid scaffold.

  • Analyze Subsequent Fragments: Use the m/z of the [M+H - 44]⁺ ion and any further fragments to deduce the structure of the aryl substituent.

  • Compare with Isomers: If available, compare the spectrum to that of known 3- or 4-aryl isomers. The dramatic difference in the abundance of the decarboxylation product will provide definitive confirmation of the substitution pattern.

Conclusion

The gas-phase fragmentation of 2-arylisonicotinic acids under ESI-MS/MS conditions is dominated by a highly characteristic decarboxylation pathway. This facile loss of CO₂ is driven by the proximate location of the protonated pyridine nitrogen, which stabilizes the resulting 2-arylpyridinyl cation. This fragmentation pattern serves as a reliable and robust "fingerprint" that allows for the confident differentiation of 2-arylisonicotinic acids from their structural isomers. By understanding the chemical principles behind these fragmentation reactions, researchers can leverage mass spectrometry not just for molecular weight determination, but as a powerful tool for detailed structural elucidation in the fields of drug discovery and chemical research.

References

  • Mass spectral fragmentations of alkylpyridine N‐oxides. ResearchGate. Available from: [Link].

  • Decarboxylation of 5-substituted 2-pyridinecarboxylic acids. ACS Publications. Available from: [Link].

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available from: [Link].

  • Synthesis and Decarboxylation of Functionalized 2-Pyridone-3- carboxylic Acids and Evaluation of their Antimicrobial Activity. SID. Available from: [Link].

  • Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. The Journal of Organic Chemistry. Available from: [Link].

  • Mass Spectrometry Fragmentation Patterns. HSC Chemistry - Science Ready. Available from: [Link].

  • Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Science Publishing. Available from: [Link].

  • Surveying the scope of aromatic decarboxylations catalyzed by prenylated-flavin dependent enzymes. RSC Publishing. Available from: [Link].

  • Mass spectra - fragmentation patterns. Chemguide. Available from: [Link].

  • Fragmentation Patterns in Mass Spectrometry (1.2.5). TutorChase. Available from: [Link].

  • Fragmentation (mass spectrometry). Wikipedia. Available from: [Link].

  • Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. ResearchGate. Available from: [Link].

  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. Available from: [Link].

  • Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products. RSC Publishing. Available from: [Link].

Sources

Comparative

A Predictive and Methodological Guide to the Crystal Structure Analysis of 2-(4-Fluorophenyl)isonicotinic Acid

Introduction: The Strategic Importance of Fluorinated Heterocycles in Solid-State Chemistry In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine into molecular scaffold...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Fluorinated Heterocycles in Solid-State Chemistry

In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational design. The unique properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the C-F bond—can profoundly influence a molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity. When paired with a privileged heterocyclic core like isonicotinic acid, a key structural motif in pharmaceuticals such as the anti-tuberculosis agent isoniazid, the resulting 2-arylpyridine carboxylic acids become compounds of significant interest.

This guide focuses on 2-(4-Fluorophenyl)isonicotinic acid, a molecule that marries these two critical pharmacophores. Understanding its three-dimensional structure in the solid state is paramount for predicting its behavior, from solubility and dissolution rates in a pharmaceutical context to its potential for forming specific supramolecular architectures in materials science.

As the experimental crystal structure of 2-(4-Fluorophenyl)isonicotinic acid is not publicly available, this guide serves a dual purpose. First, it provides a comprehensive, field-proven experimental workflow for its synthesis, crystallization, and subsequent single-crystal X-ray diffraction (SCXRD) analysis. Second, it offers a predictive comparison, leveraging crystallographic data from structurally related analogues to forecast the likely molecular conformation, intermolecular interactions, and crystal packing motifs of the title compound. This comparative approach is an essential tool in modern structural science, enabling researchers to form robust hypotheses before embarking on extensive experimental work.

Part 1: Proposed Experimental Design for Synthesis and Crystallization

The causality behind a successful crystal structure analysis begins with the synthesis of high-purity material and the careful selection of crystallization conditions. The following protocols are designed to be self-validating, providing a logical pathway to obtaining diffraction-quality single crystals.

Synthesis of 2-(4-Fluorophenyl)isonicotinic Acid

The most versatile and modern approach to synthesizing 2-arylpyridines is through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura reaction.[1][2][3] This method offers high yields and excellent functional group tolerance. The proposed workflow involves coupling a pyridine precursor with a fluorinated boronic acid to form an ester, which is then hydrolyzed to the target carboxylic acid.

Step A: Suzuki-Miyaura Coupling for Ethyl 2-(4-Fluorophenyl)isonicotinate

  • Reagent Preparation: To a 100 mL oven-dried round-bottom flask equipped with a magnetic stir bar, add ethyl 2-chloroisonicotinate (1.0 eq), (4-fluorophenyl)boronic acid (1.2 eq), and a suitable palladium catalyst such as Pd(dppf)Cl₂ (0.03 eq).

  • Solvent and Base Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen). Add a degassed solvent mixture, such as 1,4-dioxane, and a degassed aqueous solution of a base, typically 2M Na₂CO₃ (3.0 eq). The use of a degassed solvent is critical to prevent the oxidation and deactivation of the palladium catalyst.

  • Reaction: Heat the mixture to 80-100 °C and stir vigorously overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the pure ester.

Step B: Saponification to 2-(4-Fluorophenyl)isonicotinic Acid

  • Hydrolysis: Dissolve the purified ethyl 2-(4-fluorophenyl)isonicotinate from the previous step in a mixture of ethanol and water. Add an excess of NaOH (2-3 eq) and heat the mixture to reflux for 2-4 hours.

  • Acidification and Isolation: Cool the reaction mixture in an ice bath and carefully acidify with 1M HCl until the pH is approximately 3-4. The target carboxylic acid will precipitate out of the solution.

  • Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. The purity can be further enhanced by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.

Obtaining Diffraction-Quality Crystals

Crystallization remains a bottleneck in structural analysis, often requiring screening of multiple conditions. The key is to approach supersaturation slowly, allowing for ordered molecular assembly.[4][5][6]

  • Solubility Screening: Begin by assessing the solubility of the purified 2-(4-Fluorophenyl)isonicotinic acid in a range of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, acetonitrile, and mixtures with water). A good crystallization solvent is one in which the compound is moderately soluble.

  • Solution Preparation: Prepare a nearly saturated solution of the compound in a chosen solvent (e.g., ethanol) at room temperature in a clean, small vial.

  • Slow Evaporation Setup: Cover the vial with parafilm and puncture it with 1-3 small holes using a fine needle. This slows the rate of evaporation, which is crucial for the growth of large, well-ordered crystals.

  • Incubation: Place the vial in a vibration-free location (e.g., a quiet cupboard or a dedicated crystallization incubator) and leave it undisturbed.

  • Monitoring and Harvesting: Monitor the vial for crystal growth over several days to weeks. Once suitable crystals (ideally 0.1-0.3 mm in each dimension) have formed, carefully harvest them using a cryoloop.

Part 2: Single-Crystal X-ray Diffraction (SCXRD) Workflow

The SCXRD experiment is the definitive method for determining the three-dimensional structure of a molecule. The workflow consists of data collection, structure solution, and refinement.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystallization cluster_scxrd SCXRD Analysis Synthesis Suzuki Coupling & Hydrolysis Purification Column Chromatography / Recrystallization Synthesis->Purification Crystallization Slow Evaporation Purification->Crystallization DataCollection Data Collection Crystallization->DataCollection StructureSolution Structure Solution (e.g., SHELXT) DataCollection->StructureSolution Refinement Refinement (e.g., SHELXL) StructureSolution->Refinement Validation Validation (e.g., PLATON) Refinement->Validation FinalStructure FinalStructure Validation->FinalStructure

Caption: Generalized workflow from synthesis to final structure determination.

  • Crystal Mounting and Data Collection:

    • Mount a selected crystal on a goniometer head.

    • Cool the crystal to a low temperature (typically 100 K) in a cryostream to minimize thermal motion.

    • Collect diffraction data using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation). A full sphere of data is collected by rotating the crystal.[1]

  • Data Reduction:

    • The raw diffraction images are processed to integrate the reflection intensities and apply corrections for experimental factors (e.g., Lorentz and polarization effects).

  • Structure Solution and Refinement:

    • The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map.

    • An initial molecular model is built into the electron density map.

    • The model is refined using full-matrix least-squares methods, adjusting atomic positions and displacement parameters to achieve the best fit between the calculated and observed diffraction data.[1]

  • Validation:

    • The final structure is validated to check for geometric plausibility and to ensure no symmetry has been missed. A Crystallographic Information File (CIF) is generated as the final output.

Part 3: Predictive Comparison with Structural Analogues

In the absence of an experimental structure for 2-(4-Fluorophenyl)isonicotinic acid, we can predict its key structural features by comparing it to known crystal structures of similar molecules. The primary points of comparison are the parent isonicotinic acid and related 2-substituted nicotinic acids.

Comparison Compounds
  • Isonicotinic Acid (Parent Scaffold): This structure reveals the intrinsic hydrogen bonding preferences of the pyridine-4-carboxylic acid moiety without steric influence from a 2-substituent.

  • 2-((2-ethylphenyl)amino)nicotinic Acid (Substituted Analogue): While not a direct C-C linked analogue, this structure is invaluable for demonstrating how a bulky group at the 2-position influences conformation and forces the formation of an acid-pyridine heterosynthon over the acid-acid homosynthon commonly seen in simple carboxylic acids.[5]

Comparative Crystallographic Data
ParameterIsonicotinic Acid2-((2-ethylphenyl)amino)nicotinic Acid2-(4-Fluorophenyl)isonicotinic Acid (Predicted)
Crystal System TriclinicMonoclinicMonoclinic or Triclinic
Space Group P-1P2₁/nP-1, P2₁/c, or other common centrosymmetric space groups
Key H-Bond Motif O-H···N (Chain)O-H···N (Dimer)O-H···N (Dimer)
Reference [7][5]-
Predicted Structural Features of 2-(4-Fluorophenyl)isonicotinic Acid

The primary conformational variable is the torsion angle between the planes of the pyridine and the 4-fluorophenyl rings. Due to steric hindrance between the ortho-hydrogen of the phenyl ring and the pyridine ring, a completely planar conformation is unlikely. We predict a significant twist angle, likely in the range of 30-60°, similar to what is observed in many 2-arylpyridine systems.

The most crucial prediction concerns the primary hydrogen bonding motif. In the crystal structure of isonicotinic acid, molecules are linked into infinite chains via O-H···N hydrogen bonds between the carboxylic acid proton and the nitrogen atom of an adjacent pyridine ring.[7]

However, the presence of the bulky 2-(4-fluorophenyl) group is expected to disrupt this chain formation. Instead, it is highly probable that the molecules will form a centrosymmetric dimer through a pair of reciprocal O-H···N hydrogen bonds. This is known as an acid-pyridine heterosynthon. This motif is observed in the structure of 2-((2-ethylphenyl)amino)nicotinic acid, where the bulky substituent forces this specific arrangement.[5] This robust, planar eight-membered ring synthon is a common and stabilizing feature in the crystal engineering of such molecules.

Caption: Predicted acid-pyridine heterosynthon dimer formation.

The fluorine atom is not merely a passive substituent; it is expected to actively participate in weaker, secondary intermolecular interactions that will consolidate the crystal packing.

  • C-H···F Interactions: The electronegative fluorine atom is a moderate hydrogen bond acceptor. We can anticipate the formation of weak C-H···F hydrogen bonds, likely involving aromatic C-H donors from adjacent molecules. These interactions, while individually weak, collectively contribute to the stability of the three-dimensional lattice.

  • Influence on π-π Stacking: The electron-withdrawing nature of the fluorine atom polarizes the attached phenyl ring, creating a quadrupole moment that is distinct from a non-fluorinated phenyl ring. This can influence π-π stacking interactions. Instead of typical parallel stacking, we might observe offset or edge-to-face (C-H···π) interactions to accommodate these electrostatic differences.

Conclusion

This guide provides a robust framework for the successful crystal structure analysis of 2-(4-Fluorophenyl)isonicotinic acid. By combining a validated synthetic and crystallographic workflow with a predictive analysis based on known structural analogues, researchers can approach this problem with a high degree of confidence. The key predictions for the crystal structure are a non-planar molecular conformation and the formation of strong, centrosymmetric O-H···N hydrogen-bonded dimers. Furthermore, the 4-fluoro substituent is expected to play a critical role in the overall crystal packing through a network of weaker C-H···F and modified π-stacking interactions. This comprehensive approach, blending experimental protocol with predictive insight, exemplifies the power of modern crystal engineering in the development of new pharmaceutical and material compounds.

References

  • Murray-Rust, P., Stallings, W. C., Monti, C. T., Preston, R. K., & Glusker, J. P. (1983). Intermolecular interactions of the carbon-fluorine bond: the crystallographic environment of fluorinated carboxylic acids and related structures. Journal of the American Chemical Society, 105(10), 3206–3214. [Link]

  • Rueda-Espinosa, J., Ramanayake, D., Ball, N. D., & Love, J. A. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 101(10), 765-772. [Link]

  • Rueda-Espinosa, J., Ramanayake, D., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont. [Link]

  • Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Science Publishing. [Link]

  • Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PubMed. [Link]

  • Ramanayake, D. J. (2024). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids/esters and Synthesis of ring oxidized phthalocyanine metal fluorides. PRISM: University of Calgary's Digital Repository. [Link]

  • Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E, 72(Pt 1), 1–9. [Link]

  • Li, T., et al. (2017). Crystal packing and crystallization tendency from the melt of 2-((2-ethylphenyl)amino)nicotinic acid. Zeitschrift für Kristallographie - Crystalline Materials, 232(11), 755-762. [Link]

  • Takusagawa, F., & Shimada, A. (1976). Isonicotinic acid. Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 32(6), 1925-1927. [Link]

  • University of Zurich. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Department of Chemistry. [Link]

Sources

Safety & Regulatory Compliance

Safety

2-(4-Fluorophenyl)isonicotinic acid proper disposal procedures

An Expert Guide to the Proper Disposal of 2-(4-Fluorophenyl)isonicotinic Acid In the landscape of modern research and drug development, the lifecycle of a chemical intermediate like 2-(4-Fluorophenyl)isonicotinic acid do...

Author: BenchChem Technical Support Team. Date: February 2026

An Expert Guide to the Proper Disposal of 2-(4-Fluorophenyl)isonicotinic Acid

In the landscape of modern research and drug development, the lifecycle of a chemical intermediate like 2-(4-Fluorophenyl)isonicotinic acid does not end at the reaction quench. Its journey concludes with safe, compliant, and environmentally responsible disposal. As your partner in the laboratory, we provide this guide to move beyond mere compliance, offering a framework grounded in chemical principles to ensure the safety of your personnel and the integrity of your work. This document provides a step-by-step protocol for managing this compound from the moment it becomes waste to its final disposition.

The 'Why': Understanding the Hazard Profile

Before addressing disposal procedures, it is crucial to understand the inherent chemical hazards of 2-(4-Fluorophenyl)isonicotinic acid. A Safety Data Sheet (SDS) for this compound identifies it as harmful if swallowed, and a cause of skin, eye, and respiratory irritation[1]. To understand the causality behind these warnings and the required disposal protocols, we can analyze its structure:

  • Halogenated Aromatic System: The fluorophenyl group places this compound in the category of halogenated organics. Such compounds can pose environmental risks and may require specific disposal technologies, like high-temperature incineration, to prevent the formation of more persistent and toxic byproducts[2][3].

  • Pyridine Core (Isonicotinic Acid): The isonicotinic acid moiety is a derivative of pyridine. This class of heterocyclic compounds can exhibit toxicity, and their disposal must be managed to prevent release into waterways or soil[4].

Given these characteristics, 2-(4-Fluorophenyl)isonicotinic acid must be treated as a hazardous chemical waste. Under no circumstances should it be disposed of via sanitary sewer systems or in general solid waste[5][6][7].

The Disposal Protocol: A Self-Validating Workflow

This protocol is designed to comply with the foundational regulations set by the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA)[4][8]. Every laboratory handling such chemicals is required to have a written Chemical Hygiene Plan (CHP) that outlines these procedures[9].

Phase 1: Waste Generation and Segregation

Proper disposal begins at the source. The moment a decision is made to discard the material—whether it's excess reagent, a reaction byproduct, or contaminated labware—it must be managed as hazardous waste.

  • Designate a Compatible Waste Container: Select a container that is in good condition, free of leaks, and chemically compatible with the waste[4][5]. For 2-(4-Fluorophenyl)isonicotinic acid, which is a solid, a high-density polyethylene (HDPE) or glass container with a secure, screw-top lid is appropriate[10].

  • Segregate Waste Streams: Do not mix halogenated organic waste with non-halogenated waste[2][3][7]. This is critical because the disposal methods and costs for these two streams are significantly different[3][11]. Keeping them separate is a key principle of waste minimization and cost-effective management.

  • Label the Container Immediately: Before adding any waste, affix a "Hazardous Waste" label to the container[10][12]. The label must include:

    • The words "Hazardous Waste" [5][12].

    • The full chemical name(s) of the contents: "Waste 2-(4-Fluorophenyl)isonicotinic acid" . Chemical formulas or abbreviations are not acceptable[2][5].

    • A clear indication of the hazards (e.g., "Toxic," "Irritant")[12].

  • Maintain a Closed Container: The waste container must remain closed at all times except when you are actively adding waste[2][5]. This is a key EPA and OSHA requirement to prevent the release of vapors and to avoid spills[4][5].

Phase 2: In-Lab Accumulation

Waste is typically stored temporarily in the lab in a designated "Satellite Accumulation Area" (SAA) before being moved to a central storage area[5][12].

  • Location: The SAA must be at or near the point of generation and under the control of the laboratory personnel[4][5].

  • Secondary Containment: Liquid waste containers must be placed in a secondary containment bin or tray that can hold the entire volume of the largest container to prevent spills from spreading[13]. While 2-(4-Fluorophenyl)isonicotinic acid is a solid, if it is dissolved in a solvent for disposal, this rule applies.

  • Weekly Inspection: Laboratory personnel should inspect their SAAs weekly to check for leaks, proper labeling, and container integrity[4][5].

Phase 3: Final Disposal
  • Request Pickup: Once the container is nearly full (about 90%) or has been accumulating for a designated period, contact your institution's Environmental Health & Safety (EHS) department for a waste pickup[5][11].

  • Professional Disposal: The waste will be collected by a licensed hazardous waste management company[6]. The standard and most effective disposal method for halogenated organic compounds is high-temperature incineration at a permitted Treatment, Storage, and Disposal Facility (TSDF)[2].

Disposal Decision Workflow

The following diagram illustrates the procedural logic for the proper management and disposal of 2-(4-Fluorophenyl)isonicotinic acid waste.

DisposalWorkflow cluster_Lab Phase 1 & 2: In-Laboratory Process cluster_Disposal Phase 3: Final Disposition Start Waste Generation (e.g., excess reagent, contaminated materials) Segregate Segregate into Halogenated Organic Waste Stream Start->Segregate Container Select Compatible Container (HDPE or Glass) Segregate->Container Label Affix 'Hazardous Waste' Label with Full Chemical Name Container->Label Accumulate Store in Closed Container in Satellite Accumulation Area Label->Accumulate Inspect Perform Weekly Inspections (Leaks, Labels, Lids) Accumulate->Inspect Request Request Pickup from EHS (when container is ~90% full) Inspect->Request Collection Collection by Licensed Hazardous Waste Vendor Request->Collection Transport Secure Transport to Permitted TSDF* Collection->Transport Dispose Final Disposal Method: High-Temperature Incineration Transport->Dispose caption *TSDF: Treatment, Storage, and Disposal Facility

Caption: Workflow for compliant disposal of 2-(4-Fluorophenyl)isonicotinic acid.

Summary of Regulatory Parameters

Adherence to quantitative limits is a cornerstone of compliance. The following table summarizes key EPA guidelines for waste accumulation in a laboratory setting.

ParameterRegulatory GuidelineRationale
Satellite Accumulation Area (SAA) Volume Limit Up to 55 gallons of hazardous waste may be accumulated per point of generation[12].Prevents the storage of excessive quantities of hazardous materials in a working laboratory space.
SAA Time Limit Once a container is full, it must be moved to the central accumulation area within 3 days[5].Ensures that waste is promptly removed from the immediate workspace, reducing long-term risks.
Central Accumulation Time Limit Varies by the facility's generator status (e.g., 90 days for Large Quantity Generators)[12].Ensures that waste is regularly and efficiently shipped off-site for final treatment and disposal.

By integrating these procedures into your daily laboratory operations, you build a culture of safety and environmental stewardship that extends beyond the data in your lab notebook. Trust in your process is as critical as trust in your results.

References

  • OSHA Laboratory Standard (29 CFR 1910.1450). Occupational Safety and Health Administration. [Link][8][14][15]

  • The Laboratory Standard. Office of Clinical and Research Safety. [Link]

  • Hazardous Chemical Waste Management Guidelines. Columbia University Research. [Link][5]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link][4]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency. [Link][16]

  • OSHA Laboratory Standard | OSHA Lab Safety Standard. Compliancy Group. [Link][9]

  • Laboratory Waste Management: The New Regulations. MedicalLab Management. [Link][12]

  • Disposal of Chemicals in the Laboratory. Environmental Marketing Services. [Link][6]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, Northwestern University. [Link][2]

  • Hazardous Waste Disposal Guide. Research Safety, Northwestern University. [Link][7]

  • Chemical Waste Guideline: Halogenated Solvents in Laboratories. Temple University Environmental Health and Radiation Safety. [Link][11]

  • Hazardous Waste Disposal Procedures Handbook. Campus Safety Division, California State University, Long Beach. [Link][10]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link][3]

  • Hazardous Waste Disposal Guide. Dartmouth College. [Link][13]

Sources

Handling

Personal protective equipment for handling 2-(4-Fluorophenyl)isonicotinic acid

Topic: CAS: 883528-25-4 Executive Safety Assessment The "Why" Behind the Protocol: As researchers, we often treat intermediate building blocks like 2-(4-Fluorophenyl)isonicotinic acid as generic organic solids. This is a...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: CAS: 883528-25-4

Executive Safety Assessment

The "Why" Behind the Protocol: As researchers, we often treat intermediate building blocks like 2-(4-Fluorophenyl)isonicotinic acid as generic organic solids. This is a safety blind spot. This compound combines the corrosive potential of a carboxylic acid, the bioavailability of a pyridine ring, and the lipophilicity of a fluorinated phenyl group.

The primary risks are inhalation of fine particulates (H335) and acute toxicity via ingestion (H302), exacerbated by the compound's potential to cross biological membranes more easily than its non-fluorinated analogs.

Immediate Hazard Profile (GHS Classifications):

  • H302: Harmful if swallowed (Acute Toxicity, Oral).

  • H315: Causes skin irritation.[1][2][3][4][5]

  • H319: Causes serious eye irritation.[2][3][4][5][6][7]

  • H335: May cause respiratory irritation.[2][3][4][5][6]

The PPE Matrix: Specification & Logic

Do not default to "standard lab attire." The presence of the fluorine atom and the acidic moiety dictates a specific barrier strategy.[8]

Protection ZoneRecommended EquipmentTechnical Specification & Logic
Hand Protection Nitrile Rubber (High-Grade) Spec: Minimum thickness 0.11 mm (4-5 mil) . Logic: Natural rubber (Latex) degrades rapidly against acidic organic residues. Nitrile offers superior chemical resistance to pyridine derivatives. Protocol: Double-gloving is required when handling solutions >100mM to prevent micro-permeation.
Eye Protection Chemical Splash Goggles Spec: ANSI Z87.1 (US) or EN 166 (EU) rated. Logic: Safety glasses are insufficient for fine powders. Electrostatic forces often cause fluorinated powders to "jump" or drift; unsealed eyewear allows particulate entry from the side.
Respiratory Engineering Control (Primary) Spec: Certified Chemical Fume Hood (Face velocity: 80–100 fpm). Logic: H335 (Respiratory Irritation) dictates that no open-bench weighing should occur. If hood access is impossible, a half-face respirator with P100/Organic Vapor cartridges is the mandatory backup.
Body Defense Lab Coat (Poly-Cotton) Spec: High-neck, snap closure, long sleeves. Logic: Prevents particulate accumulation on street clothes.

Operational Workflow: Handling & Solubilization

This workflow integrates safety stops directly into the experimental procedure to prevent "autopilot" errors.

HandlingWorkflow Start START: Storage Retrieval Check Risk Assessment: Verify Fume Hood Airflow Start->Check PPE Donning Sequence: 1. Lab Coat 2. Goggles 3. Nitrile Gloves Check->PPE Flow > 80fpm Weigh Weighing Protocol: Use Anti-Static Gun (Recommended) Weigh inside Hood PPE->Weigh Solubilize Solubilization: Add Solvent (DMSO/MeOH) *Exothermic Risk Check* Weigh->Solubilize Minimize Dust Decon Decontamination: Wipe Balance & Hood Sash Solubilize->Decon End END: Transfer to Reaction Decon->End

Figure 1: Safe handling workflow emphasizing engineering controls prior to PPE usage.

Critical Handling Nuances:

  • Static Management: Fluorinated aromatic acids are prone to static charge. When weighing, the powder may adhere to the spatula or fly off the weigh paper. Use an anti-static gun or weigh directly into a tared vial to minimize transfer steps.

  • Solubilization: When dissolving in DMSO or Methanol, add the solvent slowly. While not violently exothermic, the heat of solution can increase the vapor pressure of the solvent, potentially carrying dissolved compound aerosols out of the vessel.

Disposal Protocol: The Halogen Rule

Improper disposal of fluorinated compounds is a major compliance violation in pharmaceutical R&D.

The Golden Rule: Because of the Fluorine atom on the phenyl ring, this compound and its solutions must NEVER be mixed with standard non-halogenated organic waste (e.g., pure Acetone/Ethanol waste).

DisposalTree Waste Waste Generation Type State? Waste->Type Solid Solid Waste (Contaminated Wipes/Paper) Type->Solid Liquid Liquid Waste (Mother Liquor/Rinses) Type->Liquid SolidDest Solid Hazardous Waste (Label: Toxic/Irritant) Solid->SolidDest LiquidCheck Contains Halogens? Liquid->LiquidCheck HaloDest HALOGENATED Waste Stream (High Temp Incineration) LiquidCheck->HaloDest YES (Due to Fluorine)

Figure 2: Decision logic for segregating fluorinated chemical waste.

Disposal Steps:

  • Liquids: Collect in a carboy explicitly labeled "HALOGENATED ORGANIC WASTE."

  • Solids: Weigh boats, contaminated gloves, and paper towels must go into Solid Hazardous Waste , not regular trash.

  • Labeling: The waste tag must list "2-(4-Fluorophenyl)isonicotinic acid" fully. Do not use abbreviations like "F-Acid."

Emergency Response

  • Eye Contact: Flush immediately at an eyewash station for 15 minutes . The acidic nature can cause corneal damage; speed is critical to normalize pH.

  • Skin Contact: Wash with soap and water.[2][3][6][7] Do not use alcohol/solvents to clean skin, as this increases the permeability of the fluorinated compound into the bloodstream.

  • Spill Cleanup:

    • Evacuate the immediate area if dust is airborne.[1][2]

    • Don double nitrile gloves and respiratory protection (N95/P100).

    • Cover spill with wet paper towels (to prevent dust) or use a dedicated chemical spill pad.

    • Place waste in the Solid Hazardous Waste container.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment (Standard 1910.132). United States Department of Labor. Retrieved from [Link]

  • University of Illinois Urbana-Champaign (DRS). (n.d.). Halogenated Solvents and Waste Management.[9] Division of Research Safety. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Feasible Synthetic Routes

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